molecular formula C₈H₁₀N₂O₃S B1148142 (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid CAS No. 56487-68-4

(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid

Cat. No. B1148142
CAS RN: 56487-68-4
M. Wt: 214.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of cephalosporin derivatives, including compounds related to "(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid," involves complex chemical processes, including nucleophilic substitution reactions, esterification, and intramolecular Claisen type reactions. For example, Jin Ning-ren (2008) described the synthesis of a closely related compound, 7β-Amino-3-[(1-Methyl-1H-tetrazo5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-AMCA), starting from 7-Aminocephalosporanic acid (7-ACA) under optimized conditions, achieving a high yield and purity confirmed by HPLC, 1H-NMR, FT-IR, and elementary analysis (Jin Ning-ren, 2008).

Molecular Structure Analysis

The molecular structure of cephalosporin derivatives, including "(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid," is characterized by the presence of a β-lactam ring and a dihydrothiazine ring, which are essential for their antibacterial activity. Techniques such as NMR spectroscopy are crucial for determining the extent and ratio of functional group modifications, as demonstrated by F. Bortesi et al. (1977) in their work on silyl derivatives of cephalosporin-related compounds (Bortesi, Cavalli, & Mangia, 1977).

Chemical Reactions and Properties

Cephalosporin compounds undergo various chemical reactions that modify their structure and enhance their pharmacological properties. For instance, the synthesis of 7-Amino-3-Vinyl-4-Cephalosporanic Acid (7-AVCA), a key intermediate for cephalosporin antibiotics like cefdinir and cefixime, involves the Wittig reaction and enzymolysis, highlighting the compound's reactivity and the strategic approaches to its synthesis (S. Ke, 2010).

Physical Properties Analysis

The physical properties of cephalosporin derivatives, such as solubility, melting point, and stability, are critical for their formulation and therapeutic efficacy. While specific studies on "(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid" are limited, the general approach involves detailed characterization of these properties to ensure optimal activity and delivery of the drug.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents, stability under different conditions, and the ability to undergo specific transformations, are essential for understanding and optimizing the use of cephalosporin antibiotics. Studies on compounds like 7-Amino-3-Vinyl-4-Cephalosporanic Acid and its derivatives provide insights into these properties, offering a foundation for developing new and more effective antibiotics (S. Ke, 2010).

Scientific Research Applications

Synthesis and Derivative Exploration

(7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid , as part of cephalosporanic acid derivatives, plays a pivotal role in synthesizing various cephalosporin derivatives, which are essential for antibiotic development. Research indicates that these derivatives can be synthesized through various chemical reactions, offering insights into the versatile applications of cephalosporanic acid in medicinal chemistry:

  • Synthesis of Benzhydryl Derivatives : A study by Deng Fu-li (2007) involved hydrolyzing 7-amino cephalosporanic acid to prepare Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, highlighting a method with significant yield and providing a basis for developing cephalosporin-based antibiotics (Deng, 2007).

  • Enantiopure Synthesis : The creation of enantiopure compounds like pyrrolizidinone amino acid from aspartate beta-aldehyde demonstrates the potential for (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid derivatives in designing rigid dipeptide surrogates, which are valuable for understanding peptide conformation-activity relationships (Evelyne Dietrich & W. Lubell, 2003).

  • Cephalosporin C Derivatives : Another avenue of research involves deriving (R)-α-Aminoadipic acid from cephalosporin C during the production of 7-aminocephalosporanic acid, demonstrating the potential for transforming cephalosporanic acid into a variety of enantiomerically pure compounds for further pharmaceutical applications (A. Sadiq & N. Sewald, 2012).

Advanced Applications and Drug Development

Beyond these synthesis pathways, cephalosporanic acid derivatives, including (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid, are instrumental in the development of advanced antibiotics and the study of their mechanisms:

  • Mechanistic Studies : Research into the mechanisms of action and inactivation of enzymes by cephalosporanic acid derivatives sheds light on their potential therapeutic applications. For example, the study of how (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid inactivates gamma-aminobutyric acid aminotransferase via an enamine mechanism demonstrates the intricate ways these compounds can interact with biological targets (P. Storici et al., 2004).

  • Anticancer and Antiviral Compounds : The development of squarate-based carbocyclic nucleosides as non-classical bioisosteric replacements in medicinal chemistry, involving derivatives of (7R)-7-Amino-3-methylcepham-2-ene-4-carboxylic acid, underscores the potential for cephalosporanic acid derivatives in creating new anticancer and antiviral medications (Meijun Lu, Qing-Bin Lu, & J. Honek, 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing unanswered questions or future research directions related to the compound.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h2,4-5,7H,9H2,1H3,(H,12,13)/t4-,5?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSAPRGFDMQMTB-TWQFUJJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

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